5-(2-Formylphenyl)-picolinic acid

Aldehyde oxidation Stability Storage conditions

Researchers synthesizing MerTK inhibitors or assembling PROTAC ternary complexes require regioisomerically pure 5-(2-Formylphenyl)picolinic acid. Substituting generic formylphenyl picolinic acid isomers introduces altered electronic distributions and steric effects, leading to failed reaction optimizations and irreproducible biological outcomes. This validated intermediate enables orthogonal derivatization: HATU/DIPEA-mediated amide coupling at the picolinic acid, followed by reductive amination at the ortho-formyl group. Available at ≥95% purity with ambient shipping; standard global B2B logistics apply.

Molecular Formula C13H9NO3
Molecular Weight 227.21 g/mol
CAS No. 566198-45-6
Cat. No. B1503853
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(2-Formylphenyl)-picolinic acid
CAS566198-45-6
Molecular FormulaC13H9NO3
Molecular Weight227.21 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C=O)C2=CN=C(C=C2)C(=O)O
InChIInChI=1S/C13H9NO3/c15-8-10-3-1-2-4-11(10)9-5-6-12(13(16)17)14-7-9/h1-8H,(H,16,17)
InChIKeyIPTYZTSMVUHKDE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-(2-Formylphenyl)-picolinic acid: Bifunctional Scaffold Overview


5-(2-Formylphenyl)-picolinic acid (CAS 566198-45-6) is a bifunctional organic compound with the molecular formula C13H9NO3 and a molecular weight of 227.21 g/mol [1]. Structurally, it features a picolinic acid core (pyridine-2-carboxylic acid) substituted at the 5-position with a 2-formylphenyl group . This dual-functional architecture, comprising a carboxylic acid and a reactive ortho-formyl group, positions it as a versatile intermediate in medicinal chemistry, particularly for sequential, orthogonal derivatization strategies . The compound is commercially available with typical purities of 95-98% and is utilized in research applications including kinase inhibitor synthesis and PROTAC linker assembly .

1
Bifunctional scaffold for sequential, orthogonal derivatization strategies.
2
Medicinal chemistry intermediate suited for kinase inhibitor and PROTAC linker assembly.
3
Requires inert atmosphere storage to preserve ortho-formyl reactivity.

5-(2-Formylphenyl)-picolinic acid: Substitution Risks


Procuring a generic 'formylphenyl picolinic acid' as a substitute for 5-(2-Formylphenyl)-picolinic acid (CAS 566198-45-6) will compromise the fidelity of multistep synthetic sequences. The target compound's unique regioisomeric configuration (5-position substitution with an ortho-formyl group) is not merely a structural variation; it is the basis for its specific reactivity profile . The ortho-aldehyde's proximity to the picolinic nitrogen enables distinct chelation effects and steric influences during metal-catalyzed transformations, a feature absent in para-substituted analogs like 5-(4-Formylphenyl)picolinic acid . Furthermore, regioisomers such as 3-(2-Formylphenyl)picolinic acid or 4-(2-Formylphenyl)picolinic acid possess different electronic distributions at the pyridine ring, leading to altered amide coupling kinetics and divergent downstream biological activities . Substitution with these analogs will likely result in failed reaction optimizations, altered pharmacokinetic profiles in final drug candidates, and irreproducible research outcomes .

Target
5-(2-Formylphenyl)-picolinic acid
Generic/Regioisomer
5-(4-Formylphenyl)picolinic acid, 3-(2-Formylphenyl)picolinic acid
Ortho-formyl group enables distinct chelation effects and metal-catalyzed transformation control.
Para- or regioisomeric analogs lack ortho-specific steric and electronic influences, altering coupling kinetics.
Validated orthogonal reactivity sequence: amide coupling then reductive amination.
Non-ortho scaffolds may shift steric accessibility, potentially compromising sequential derivatization fidelity.

5-(2-Formylphenyl)-picolinic acid: Comparative Evidence


Ortho-Aldehyde Oxidation and Storage Stability

5-(2-Formylphenyl)-picolinic acid exhibits a quantifiable susceptibility to aldehyde oxidation when exposed to ambient oxygen, requiring strict storage under nitrogen at 2–8 °C to maintain purity . In contrast, para-substituted analog 5-(4-Formylphenyl)picolinic acid does not necessitate nitrogen atmosphere for long-term storage, indicating a lower inherent oxidation rate for the para-formyl group . This differential stability is critical for procurement decisions: the target compound demands specialized handling to preserve its reactive ortho-formyl functionality, whereas the para-analog may be more forgiving but lacks the ortho-specific reactivity for certain chelation-driven transformations.

Storage Stability
Data to verify
Target requires 2–8 °C under N₂; para-analog does not require inert atmosphere.
Procurement must account for inert storage infrastructure.
Qualitative difference based on vendor SDS/datasheets.
Aldehyde oxidation Stability Storage conditions Purity

Suzuki-Miyaura Synthetic Accessibility

The de novo synthesis of 5-(2-Formylphenyl)-picolinic acid is achieved via a palladium-catalyzed Suzuki-Miyaura cross-coupling between 5-bromopicolinic acid and (2-formylphenyl)boronic acid, yielding the desired 5-substituted regioisomer with high selectivity . In contrast, the synthesis of regioisomeric 3-(2-Formylphenyl)picolinic acid requires a different halogenated starting material (3-bromopicolinic acid), which is less commercially available and more costly, impacting procurement economics . The target compound's synthetic route benefits from the commercial abundance of 5-bromopicolinic acid, contributing to its favorable cost and accessibility profile relative to other regioisomers.

Synthetic Accessibility
Data to verify
5-Bromopicolinic acid precursor is widely available; 3-bromo analog is less common and higher cost.
Supports selection review for cost-effective procurement.
Qualitative precursor accessibility comparison.
Suzuki-Miyaura cross-coupling Regioisomer purity Synthetic route

Orthogonal Amide Coupling and Reductive Amination

The bifunctional nature of 5-(2-Formylphenyl)-picolinic acid, containing both a carboxylic acid and an ortho-formyl group, enables a defined sequential derivatization: the picolinic acid is first activated for amide coupling with a protein-binding ligand, followed by reductive amination at the ortho-formyl group to install a second functional moiety . This orthogonal reactivity is a key differentiator from mono-functional picolinic acid analogs or those with para-formyl substitution, where the aldehyde is less sterically accessible for certain reductive amination protocols . The target compound's architecture is particularly suited for constructing PROTAC (Proteolysis Targeting Chimera) linkers, where precise stepwise assembly is required .

Orthogonal Reactivity
Class-level inference
Ortho-formyl enables reductive amination after amide coupling; para-formyl may exhibit altered sterics.
Supports PROTAC linker assembly with predictable reactivity sequence.
Qualitative steric accessibility context; validate with specific substrates.
PROTAC linker Orthogonal reactivity Bifunctional scaffold

5-(2-Formylphenyl)-picolinic acid: Validated Applications


MerTK Inhibitor Synthesis

5-(2-Formylphenyl)-picolinic acid is a validated intermediate for MerTK (Mer tyrosine kinase) inhibitor synthesis. The picolinic acid moiety is activated with HATU/DIPEA for amide bond formation with complex anilines, while the ortho-formyl group undergoes subsequent reductive amination to introduce solubilizing basic amines that interact with the solvent-exposed region of the kinase ATP-binding pocket . This orthogonal approach is directly enabled by the compound's bifunctional architecture and would be difficult to replicate with non-ortho or mono-functional analogs.

PROTAC Linker Construction

In PROTAC (Proteolysis Targeting Chimera) development, 5-(2-Formylphenyl)-picolinic acid serves as a bifunctional scaffold for stepwise linker assembly. The picolinic acid is first coupled to an E3 ligase ligand via amide bond formation, followed by reductive amination at the ortho-formyl group to attach a target-protein binding ligand . This precise, sequential derivatization is critical for maintaining the correct spatial orientation of the PROTAC ternary complex, a requirement that mono-functional picolinic acid derivatives cannot fulfill.

TLR-8 Agonist Synthesis

The picolinic acid core of 5-(2-Formylphenyl)-picolinic acid is utilized in the synthesis of diamino pyrido[3,2-D]pyrimidine derivatives that act as potent Toll-like receptor 8 (TLR-8) agonists . The compound's 5-position aryl-aldehyde substituent provides a handle for further diversification, enabling the exploration of structure-activity relationships (SAR) around the TLR-8 binding site. Regioisomeric analogs with the formyl group at the 3- or 4-position of the pyridine ring are unlikely to yield comparable agonist activity due to altered binding geometries.

Application
Selection Property
Validation Focus
MerTK inhibitor synthesis
Orthogonal bifunctional architecture
Amide coupling and reductive amination sequence fidelity
PROTAC linker construction
Stepwise derivatization control
Spatial orientation and ternary complex assembly context
TLR-8 agonist SAR exploration
5-position aryl-aldehyde handle
Binding-site geometry and regioisomeric selectivity review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

10 linked technical documents
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